molecular formula C9H8ClNO B2514017 1-(6-chloropyridin-3-yl)cyclopropane-1-carbaldehyde CAS No. 858036-01-8

1-(6-chloropyridin-3-yl)cyclopropane-1-carbaldehyde

Cat. No.: B2514017
CAS No.: 858036-01-8
M. Wt: 181.62
InChI Key: JTVIGCDEICVAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloropyridin-3-yl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a pyridine ring substituted with a chlorine atom at the 6-position and an aldehyde group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloropyridin-3-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with diazomethane under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridin-3-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: 1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(6-Chloropyridin-3-yl)cyclopropane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Chloropyridin-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridin-3-yl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The chlorine atom on the pyridine ring can also participate in interactions with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    1-(6-Chloropyridin-3-yl)cyclopropanecarboxamide: Similar structure but with an amide group instead of an aldehyde.

    1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile: Similar structure but with a nitrile group instead of an aldehyde.

    1-(3-Bromo-6-chloropyridin-2-yl)cyclopropane-1-carbaldehyde: Similar structure but with a bromine atom at the 3-position of the pyridine ring.

Uniqueness: 1-(6-Chloropyridin-3-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and an aldehyde group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)cyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-8-2-1-7(5-11-8)9(6-12)3-4-9/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVIGCDEICVAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.